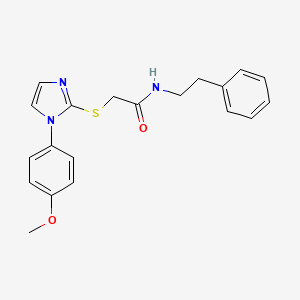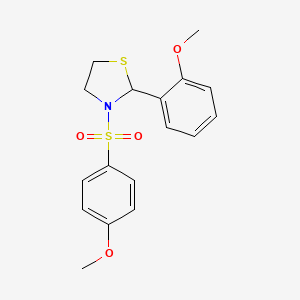
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic compound known for its unique structural and chemical properties. The compound features a rigid adamantane framework, a piperidine ring, and a pyridine moiety connected through a thioether linkage. This arrangement imparts it with distinct physicochemical characteristics, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Intermediate Compounds: : The process begins with the synthesis of key intermediates, such as adamantylamine and pyridine-2-thiol.
Amide Bond Formation: : These intermediates undergo a coupling reaction to form the piperidine ring and introduce the adamantane and pyridine units. Commonly used reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.
Industrial Production Methods
Industrial production often scales up the laboratory synthesis, optimizing conditions such as solvent choice, temperature, and purification techniques. Catalytic methods and continuous flow processes are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide undergoes various chemical reactions including:
Oxidation: : The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Selective reduction can be applied to modify specific parts of the molecule.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, amines.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced piperidine derivatives.
Substitution Products: : Functionalized piperidines.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is utilized in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological targets, potential therapeutic applications.
Medicine: : Investigated for its antiviral, antibacterial properties.
Industry: : Used in the development of new materials, catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves:
Binding to Biological Targets: : The adamantane and piperidine structures enable interaction with specific proteins or enzymes.
Pathways: : Modulation of signal transduction pathways, interference with microbial cell walls or viral replication mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-((3s,5s,7s)-adamantan-1-yl)-4-methylpiperidine-1-carboxamide: : Lacks the pyridine-thioether linkage, resulting in different reactivity.
4-((Pyridin-2-ylthio)methyl)piperidine-1-carboxamide: : Absence of the adamantane moiety affects its physicochemical properties.
Uniqueness
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide stands out due to its combination of rigidity from adamantane, versatile piperidine ring, and functionalizable pyridine-thioether moiety, making it a valuable compound for diverse applications.
There you have it—an in-depth look at this compound! Quite the mouthful, but also quite the remarkable compound.
Properties
IUPAC Name |
N-(1-adamantyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)25-7-4-16(5-8-25)15-27-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIPRYMBBYHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)

![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)
![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)



![3-(3,4-dimethylphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2577481.png)

![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2577484.png)

